

Spectral Data of 2-(Pyrimidin-5-yl)benzaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 2-(Pyrimidin-5-yl)benzaldehyde

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Introduction: **2-(Pyrimidin-5-yl)benzaldehyde** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzaldehyde moiety substituted with a pyrimidine ring, makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a summary of the available spectral data for **2-(Pyrimidin-5-yl)benzaldehyde**, which is crucial for its identification, characterization, and quality control in research and development.

Molecular Structure and Properties:

- Chemical Formula: $C_{11}H_8N_2O$
- Molecular Weight: 184.19 g/mol
- Appearance: Typically a solid, powder, or chunks.[\[1\]](#)
- Melting Point: 119-120 °C

Spectroscopic Data

A comprehensive analysis of **2-(Pyrimidin-5-yl)benzaldehyde** relies on several key spectroscopic techniques to elucidate its structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Despite a thorough search of scientific literature and chemical databases, detailed, experimentally verified spectral data (^1H NMR, ^{13}C NMR, IR, and MS) specifically for **2-(Pyrimidin-5-yl)benzaldehyde**, along with their corresponding acquisition protocols, are not readily available in the public domain. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not collect or provide analytical data for this specific product.

The absence of this critical information in published literature prevents the compilation of the requested in-depth technical guide with verifiable quantitative data and detailed experimental methodologies.

Predicted Spectral Characteristics

While experimentally obtained data is unavailable, general principles of spectroscopy allow for the prediction of the expected spectral features of **2-(Pyrimidin-5-yl)benzaldehyde**. These predictions can serve as a preliminary guide for researchers who may synthesize or acquire this compound.

^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene and pyrimidine rings, as well as the aldehydic proton.

- **Aldehydic Proton (-CHO):** A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.
- **Pyrimidine Ring Protons:** The protons on the pyrimidine ring are expected to appear as singlets or doublets, likely in the range of δ 8.5-9.5 ppm.
- **Benzene Ring Protons:** The four protons on the substituted benzene ring will likely exhibit complex splitting patterns (multiplets) in the aromatic region of δ 7.0-8.0 ppm.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ^{13}C NMR spectrum would provide information about the carbon framework of the molecule.

- **Carbonyl Carbon (C=O):** A characteristic peak for the aldehyde carbonyl carbon is expected to be observed far downfield, around δ 190-200 ppm.
- **Aromatic and Heteroaromatic Carbons:** The carbon atoms of the benzene and pyrimidine rings would resonate in the typical aromatic region of δ 120-160 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

- **C=O Stretch (Aldehyde):** A strong, sharp absorption band is expected in the region of 1680-1715 cm^{-1} .
- **C-H Stretch (Aromatic):** Absorption bands above 3000 cm^{-1} would indicate the C-H stretching vibrations of the aromatic rings.
- **C=N and C=C Stretches (Aromatic/Heteroaromatic):** Multiple bands in the 1400-1600 cm^{-1} region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

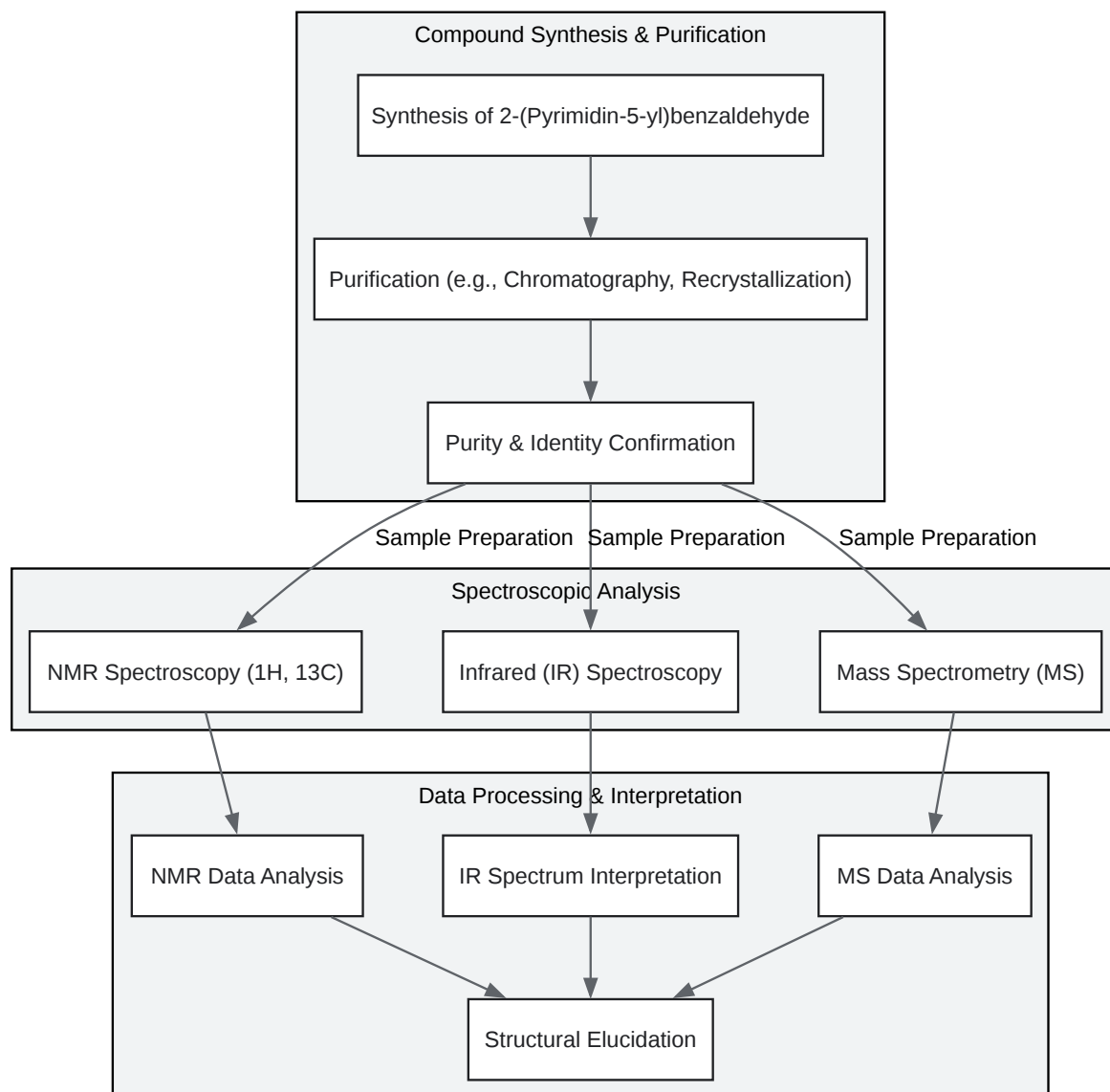
MS (Mass Spectrometry)

Mass spectrometry would confirm the molecular weight of the compound.

- **Molecular Ion Peak (M^+):** The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of **2-(Pyrimidin-5-yl)benzaldehyde** (184.19). Fragmentation patterns would provide further structural information.

Experimental Workflow for Spectral Data Acquisition

The following diagram illustrates a generalized workflow for obtaining the spectral data for a chemical compound like **2-(Pyrimidin-5-yl)benzaldehyde**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While **2-(Pyrimidin-5-yl)benzaldehyde** is a commercially available compound with significant potential in scientific research, a comprehensive and publicly accessible repository of its experimental spectral data (NMR, IR, and MS) is currently lacking. The predicted spectral characteristics provided herein offer a theoretical framework for researchers. However, for definitive structural confirmation and quality assessment, it is imperative that experimental data be acquired and, ideally, published in the scientific literature to support future research endeavors. Researchers synthesizing or using this compound are encouraged to perform thorough spectroscopic analysis and report their findings to the scientific community.

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References

- 1. 2-(Pyrimidin-5-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
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